2-(2,3-Dimethylphenoxy)-3-nitropyridine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Scientific Research Applications
Medicinal Chemistry Applications
- Dinuclear gold(III) complexes with bipyridyl ligands have been explored for their antiproliferative properties against human ovarian carcinoma cell lines, demonstrating potential as cytotoxic and anticancer agents. The interactions of these compounds with model proteins and DNA suggest a complex mechanism of action with implications for pharmacological studies (Casini et al., 2006).
Materials Science and Catalysis
- Studies on molecular diodes have shown that compounds such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine exhibit charge-induced conformational switching and rectifying behavior, highlighting their potential as memory devices or nano-actuators controlled by an external field (Derosa et al., 2003).
- The electrochemical reduction of nickel bipyridine complexes in low ionic strength solutions has been elucidated, offering insights into the redox mechanism and the role of these complexes in reductive transformations (Barman et al., 2020).
Photogeneration and Hydrogen Production
- A system involving a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst has been demonstrated for the visible light-driven production of hydrogen from water, showcasing an innovative approach to sustainable energy production (Du et al., 2008).
Chemical Synthesis and Characterization
- The synthesis and characterization of 2-substituted benz-(imida, oxa, and thia)-zole derivatives using a novel nano molten salt catalyst highlight the utility of nitropyridine derivatives in facilitating green chemical reactions and enhancing reaction efficiency (Zolfigol et al., 2016).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.
Future Directions
This could involve potential applications of the compound, areas for future research, or possible modifications to its structure to enhance its properties or reactivity.
For a specific compound like “2-(2,3-Dimethylphenoxy)-3-nitropyridine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have access to a university or institutional library, they may be able to help you access the necessary resources. Alternatively, databases like PubChem, ChemSpider, and the Cambridge Crystallographic Data Centre can be good places to start for freely available information. Please remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-3-7-12(10(9)2)18-13-11(15(16)17)6-4-8-14-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOWNESUZZSGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291616 | |
Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-3-nitropyridine | |
CAS RN |
76893-55-5 | |
Record name | MLS002694000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,3-dimethylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.